molecular formula C18H15FO4 B2654318 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one CAS No. 328018-97-9

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B2654318
CAS No.: 328018-97-9
M. Wt: 314.312
InChI Key: CAMSHXAQAUZTCI-UHFFFAOYSA-N
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Description

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic flavonoid derivative with a chromen-4-one (chromone) backbone. Its molecular formula is C₁₇H₁₃FO₄, with a molecular weight of 300.285 g/mol and a mono-isotopic mass of 300.079787 Da . Key structural features include:

  • A 2-fluoro-phenoxy substituent at position 2.
  • Ethyl and methyl groups at positions 6 and 2, respectively.
  • A 7-hydroxy group contributing to hydrogen-bonding capacity.

The compound’s predicted physical properties include a melting point of 183.58°C, density of ~1.3 g/cm³, and refractive index (n²⁰D) of 1.61 . Its hydrophobic nature and electron-donating substituents (e.g., hydroxy, ethyl) enable redox activity and selective partitioning into lipid environments .

Properties

IUPAC Name

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-3-11-8-12-16(9-14(11)20)22-10(2)18(17(12)21)23-15-7-5-4-6-13(15)19/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMSHXAQAUZTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorophenol with 6-ethyl-7-hydroxy-2-methylchromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.

    Reduction: The carbonyl group at position 4 can be reduced to form a hydroxyl group.

    Substitution: The fluoro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of 6-Ethyl-3-(2-fluoro-phenoxy)-7-oxo-2-methyl-chromen-4-one.

    Reduction: Formation of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table compares the target compound with its analogs based on substituents, molecular properties, and reported activities:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one (MFCD02660042) 3-(2-fluoro-phenoxy), 6-ethyl, 7-hydroxy, 2-methyl C₁₇H₁₃FO₄ 300.285 Hydrophobic, π-π stacking interactions, redox-active
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one (106020-44-4) 3-(4-fluoro-phenoxy) C₁₈H₁₅FO₄ 314.31 Enhanced electronic effects due to para-fluorine; potential for altered binding affinity
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one (315232-80-5) 7-methoxy, 3-phenoxy (non-fluorinated) C₁₉H₁₈O₅ 326.34 Increased lipophilicity; reduced hydrogen-bonding capacity compared to hydroxy analogs
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-chromen-4-one 3-(4-fluorophenyl), 2-(trifluoromethyl) C₁₈H₁₃F₄O₃ 356.30 Strong electron-withdrawing effects from CF₃; potential bioactivity in high-polarity environments
3-(2-Chloro-6-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one (sc-344112) 3-(2-chloro-6-fluoro-phenyl) C₁₆H₁₀ClFO₃ 304.70 Increased steric/electronic effects from Cl/F; possible antimicrobial applications

Substituent Effects on Bioactivity and Reactivity

Fluorine Position (2- vs. 4-fluoro-phenoxy)
  • 4-Fluoro-phenoxy may enhance electron-withdrawing effects across the chromone ring, altering redox potentials .
Hydroxy vs. Methoxy at Position 7
  • The 7-hydroxy group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes, DNA), whereas 7-methoxy derivatives (e.g., 315232-80-5) exhibit greater metabolic stability but reduced polarity .
Trifluoromethyl (CF₃) vs. Methyl
Chloro/Fluoro vs. Fluoro-Phenoxy
  • The 2-chloro-6-fluoro-phenyl substituent (sc-344112) introduces dual electronegativity, which may improve antimicrobial activity via halogen bonding .

Biological Activity

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic compound belonging to the flavonoid class, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₈H₁₅F O₄
  • Molecular Weight : 314.31 g/mol
  • CAS Number : 6320308

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study conducted on human cancer cell lines demonstrated that this compound had an IC₅₀ value ranging from 5 to 15 µM across different cell types, indicating strong antiproliferative properties. The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls. This suggests its potential application in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Results Summary:
The compound exhibited a high degree of radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the flavonoid backbone can enhance or diminish its pharmacological effects.

PositionModificationEffect on Activity
2Fluorine substitutionIncreased anticancer activity
3Hydroxyl groupEnhanced antioxidant properties
6Ethyl groupImproved anti-inflammatory effects

Q & A

Q. What are the recommended methods for synthesizing 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one, and how can its structure be validated experimentally?

Methodological Answer:

  • Synthesis : A one-pot reaction using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a catalyst and THF as a solvent is a common approach for analogous flavones . For fluorinated derivatives like this compound, introducing the 2-fluoro-phenoxy group may require selective etherification under basic conditions, followed by cyclization.
  • Structural Validation :
    • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement using SHELXL (e.g., handling disorder in substituents) ensures accurate bond lengths and angles .
    • Spectroscopy : Confirm hydroxyl (-OH) and carbonyl (C=O) groups via IR (stretching at ~3200 cm⁻¹ and ~1650 cm⁻¹, respectively). UV/Vis can identify π→π* transitions in the chromen-4-one core. ¹H/¹³C NMR resolves substituent positions (e.g., ethyl group splitting patterns, fluorine coupling) .

Q. How do substituents like the 2-fluoro-phenoxy group influence the compound’s physicochemical properties and biological activity?

Methodological Answer:

  • Physicochemical Impact : The 2-fluoro-phenoxy group enhances lipophilicity (logP), which can be calculated via HPLC retention time or software like MarvinSketch. Fluorine’s electronegativity may stabilize the chromen-4-one core via resonance, affecting UV absorption maxima .
  • Biological Activity : Fluorine can improve metabolic stability and binding affinity. For example, fluorinated analogs of chromen-4-ones show enhanced antioxidant activity by stabilizing radical intermediates. Comparative assays (e.g., DPPH scavenging) between fluorinated and non-fluorinated analogs are recommended .

Advanced Research Questions

Q. How can crystallographic disorder in the ethyl or 2-fluoro-phenoxy groups be resolved during structure refinement?

Methodological Answer:

  • Disorder Handling in SHELXL :
    • Use the PART command to model overlapping positions.
    • Apply geometric restraints (e.g., AFIX 66 for rigid groups) to maintain bond distances/angles.
    • Refine occupancy ratios (e.g., 0.95:0.05 for minor disorder) iteratively while monitoring R-factor convergence .
  • Validation : Check the ADDSYM algorithm in PLATON to rule out missed symmetry, and validate hydrogen bonding/π-π interactions (e.g., Cg···Cg distances < 4.0 Å indicate stacking) .

Q. What catalytic systems optimize the yield of fluorinated chromen-4-ones, and how can competing side reactions be suppressed?

Methodological Answer:

  • Catalyst Screening : Compare FeCl₃ (Lewis acid) with Brønsted acids (e.g., H₂SO₄) or ionic liquids. FeCl₃ in THF typically achieves ~70% yield for analogous compounds, but fluorinated substrates may require milder conditions to avoid defluorination .
  • Side Reaction Mitigation :
    • Monitor reaction progress via TLC to halt before dimerization/byproduct formation.
    • Use low temperatures (0–5°C) during fluorophenoxy group introduction to reduce electrophilic aromatic substitution at undesired positions.

Q. How can computational methods complement experimental data in predicting biological targets for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 or tyrosinase. The 7-hydroxy group may coordinate metal ions (e.g., Fe³⁺) in enzyme active sites, which can be modeled using DFT (e.g., Gaussian09 with B3LYP/6-31G*) .
  • QSAR Modeling : Develop a quantitative structure-activity relationship model using descriptors like molar refractivity (MR) and polar surface area (PSA) to predict antioxidant or antimicrobial potency .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties, and how can this be leveraged in bioimaging?

Methodological Answer:

  • Solvent Effects : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., hexane vs. ethanol). The 7-hydroxy group’s protonation state (pKa ~9–10) impacts emission; use pH-adjusted buffers to study shifts in λem.
  • Bioimaging Application : Functionalize the compound with a PEG linker for aqueous solubility. Test in vitro cell uptake using confocal microscopy, noting fluorescence quenching in acidic organelles (lysosomes) versus sustained emission in neutral cytosol .

Data Contradictions and Resolution

  • Discrepancy in Biological Activity : Some studies report fluorinated chromen-4-ones as potent antioxidants, while others note reduced activity due to steric hindrance. Resolution: Compare assays under standardized conditions (e.g., same radical source concentration and incubation time) .
  • Crystallographic vs. Spectroscopic Data : NMR may suggest planar chromen-4-one rings, while SCXRD shows slight puckering. Resolution: Confirm via DFT optimization of the crystal structure’s geometry .

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